molecular formula C16H14Cl2O4 B13687737 [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester

[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester

Cat. No.: B13687737
M. Wt: 341.2 g/mol
InChI Key: LTCNMAXNNIYTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

IUPAC Name

methyl 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-hydroxyacetate

InChI

InChI=1S/C16H14Cl2O4/c1-21-16(20)15(19)11-3-5-12(6-4-11)22-9-10-2-7-13(17)14(18)8-10/h2-8,15,19H,9H2,1H3

InChI Key

LTCNMAXNNIYTLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl alcohol and 4-hydroxyacetophenone.

    Formation of Intermediate: The 3,4-dichlorobenzyl alcohol is reacted with 4-hydroxyacetophenone under basic conditions to form an intermediate compound.

    Esterification: The intermediate is then esterified using methyl chloroformate in the presence of a base to yield the final product, Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (S)-2-[4-(Benzyl)oxy]phenyl]-2-hydroxyacetate
  • **Methyl (S)-2-[4-(Chlorobenzyl)oxy]phenyl]-2-hydroxyacetate
  • **Methyl (S)-2-[4-(Fluorobenzyl)oxy]phenyl]-2-hydroxyacetate

Uniqueness

Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.